Diallyl chlorendate

Catalog No.
S14382233
CAS No.
M.F
C15H12Cl6O4
M. Wt
469.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diallyl chlorendate

Product Name

Diallyl chlorendate

IUPAC Name

bis(prop-2-enyl) (1R,4S)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

Molecular Formula

C15H12Cl6O4

Molecular Weight

469.0 g/mol

InChI

InChI=1S/C15H12Cl6O4/c1-3-5-24-11(22)7-8(12(23)25-6-4-2)14(19)10(17)9(16)13(7,18)15(14,20)21/h3-4,7-8H,1-2,5-6H2/t7?,8?,13-,14+

InChI Key

CJKWEXMFQPNNTL-BNVVDKPPSA-N

Canonical SMILES

C=CCOC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCC=C

Isomeric SMILES

C=CCOC(=O)C1C([C@@]2(C(=C([C@]1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCC=C

Diallyl chlorendate is a chemical compound with the formula C15H12Cl6O4C_{15}H_{12}Cl_6O_4 and a molecular weight of 468.96 g/mol. It appears as a colorless to pale yellow liquid that is insoluble in water but freely soluble in organic solvents such as benzene and methanol . This compound features multiple chlorine substituents, which contribute to its unique properties and reactivity.

  • Oxidation: It can be oxidized to form corresponding epoxides, which are important intermediates in organic synthesis.
  • Reduction: The compound can also be reduced, leading to the formation of different derivatives .
  • Polymerization: Diallyl chlorendate can participate in polymerization reactions, making it useful as a monomer in the synthesis of polymers and resins.

The biological activity of diallyl chlorendate is not extensively documented, but compounds with similar structures often exhibit significant biological effects. For instance, related allyl compounds are known for their antimicrobial and antifungal properties. The presence of chlorine atoms may influence its activity, potentially enhancing its effectiveness against certain pathogens or pests .

Diallyl chlorendate can be synthesized through several methods:

  • Allylation Reactions: It can be produced by reacting allyl chloride with chlorendic acid or its derivatives under controlled conditions.
  • Chlorination: Chlorination of diallyl compounds in the presence of suitable catalysts can yield diallyl chlorendate.
  • Polymerization Techniques: This compound can also be synthesized as part of polymerization processes involving allylic monomers .

Diallyl chlorendate has several applications across different fields:

  • Polymer Industry: It serves as a monomer in the production of various polymers and resins, particularly those requiring flame retardancy.
  • Agriculture: Due to its potential biological activity, it may find use as a pesticide or herbicide.
  • Chemical Intermediates: It acts as an intermediate in synthesizing other chemical compounds, including pharmaceuticals and agrochemicals .

Diallyl chlorendate shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Diallyl phthalateC14H14O4C_{14}H_{14}O_4Used primarily in molding compositions; less chlorinated
Diallyl disulfideC6H10S2C_{6}H_{10}S_2Known for its garlic-like odor; exhibits health benefits
Allyl chlorideC3H5ClC_{3}H_{5}ClA reactive alkyl halide used mainly for producing epichlorohydrin
Chlorendic acidC10H8Cl4O2C_{10}H_{8}Cl_4O_2Utilized for flame retardancy; more complex structure

Diallyl chlorendate's unique combination of multiple chlorine atoms and allylic structures differentiates it from these compounds, particularly regarding its potential applications in flame-retardant materials and as a chemical intermediate.

Diallyl chlorendate, chemically known as bis(prop-2-enyl) 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, represents a specialized diallyl ester monomer with unique polymerization characteristics [1] [2]. The compound exhibits a molecular formula of C15H12Cl6O4 with a molecular weight of 468.97 daltons and demonstrates distinctive reactivity patterns in radical polymerization processes [1] [2].

Radical Initiation Pathways Under Ultraviolet Irradiation

Ultraviolet radiation initiates polymerization of diallyl chlorendate through multiple mechanistic pathways involving photochemical bond cleavage and radical generation [3] [4]. The primary initiation mechanism involves the homolytic cleavage of carbon-oxygen bonds within the ester groups under ultraviolet exposure, generating reactive alkoxy radicals and carbon-centered radicals [5] [6]. These photogenerated radicals subsequently initiate chain propagation through addition reactions with adjacent allyl double bonds [3] [5].

The quantum yield for photolysis of chlorinated diallyl esters demonstrates values in the range of 0.1 to 0.2, with the efficiency dependent upon the wavelength of incident radiation [5]. Ultraviolet irradiation at wavelengths between 280 and 320 nanometers proves most effective for initiating radical formation in diallyl chlorendate systems [5] [6]. The presence of multiple chlorine substituents in the bicyclic structure enhances the photochemical reactivity by stabilizing the resulting radical intermediates through inductive effects [5] [7].

Research demonstrates that ultraviolet-initiated polymerization of diallyl chlorendate proceeds through a complex mechanism involving both intermolecular crosslinking and intramolecular cyclization reactions [6] [8]. The rate of radical generation under ultraviolet irradiation follows first-order kinetics with respect to incident light intensity, with rate constants typically ranging from 10^-4 to 10^-3 per second under standard irradiation conditions [8] [9].

Thermal Activation Thresholds for Crosslinking Reactions

Thermal crosslinking of diallyl chlorendate exhibits distinct temperature-dependent behavior with critical activation thresholds governing network formation [10] [11] [12]. The thermal initiation of polymerization occurs through the decomposition of peroxide initiators, with dicumyl peroxide demonstrating optimal performance at temperatures between 120 and 170 degrees Celsius [12] [13]. Above 170 degrees Celsius, degradative chain transfer reactions become predominant, resulting in decreased crosslinking density despite increased conversion rates [12].

The activation energy for thermal polymerization of diallyl chlorendate ranges from 24 to 27 kilocalories per mole, comparable to other allyl ester systems [14] [12]. This activation energy encompasses contributions from initiation, propagation, and termination processes, with degradative chain transfer playing a significant role in the overall kinetic behavior [14] [8]. Temperature-dependent studies reveal that optimal crosslinking occurs within a narrow temperature window, typically between 140 and 160 degrees Celsius [12] [13].

Temperature Range (°C)Crosslinking Efficiency (%)Degradative Transfer RateNetwork Quality
120-14065-75LowGood
140-16080-90ModerateExcellent
160-17070-85HighGood
>17060-70Very HighPoor

The gel point behavior of diallyl chlorendate exhibits percolation theory characteristics, with the relaxation exponent approaching theoretical values of 0.7 to 0.8 [12]. Dynamic mechanical analysis reveals that the zero shear rate viscosity diverges at the gel point, following power law relationships consistent with critical gel behavior [12].

Copolymerization Dynamics with Acrylate Monomers

Copolymerization of diallyl chlorendate with acrylate monomers demonstrates complex kinetic behavior influenced by the significant differences in reactivity between allyl and acrylate functional groups [15] [16]. The reactivity ratios for diallyl chlorendate-acrylate copolymerization systems typically show values of r1 (diallyl chlorendate) = 0.1-0.3 and r2 (acrylate) = 3-8, indicating preferential incorporation of acrylate units into the growing polymer chains [15] [16].

The copolymerization proceeds through a free radical mechanism with acrylate monomers demonstrating higher propagation rate constants compared to diallyl chlorendate [15] [17]. This reactivity difference necessitates controlled feeding strategies to achieve uniform copolymer composition, with continuous addition of diallyl chlorendate to acrylate-rich reaction mixtures proving most effective [15] [16].

Kinetic modeling of copolymerization reveals that the overall rate of polymerization depends on the square root of initiator concentration and exhibits first-order dependence on total monomer concentration [15] [17]. The presence of diallyl chlorendate in copolymerization systems introduces crosslinking potential through the pendant allyl groups, leading to network formation at relatively low conversion levels [15] [11].

Acrylate ComonomerReactivity Ratio r1Reactivity Ratio r2Copolymerization RateCrosslinking Onset
Methyl acrylate0.156.2High15-20% conversion
Butyl acrylate0.224.8Moderate20-25% conversion
Hydroxyethyl acrylate0.185.4High12-18% conversion

Network Formation Mechanisms in Thermosetting Resins

Network formation in diallyl chlorendate-based thermosetting resins occurs through a combination of intermolecular crosslinking and intramolecular cyclization reactions [11] [18] [12]. The primary crosslinking mechanism involves radical addition of growing polymer chains to pendant allyl groups, creating three-dimensional network structures with varying degrees of crosslink density [11] [12].

The cyclopolymerization tendency of diallyl chlorendate leads to the formation of five-membered pyrrolidine rings within the polymer backbone, contributing approximately 48% of the total cyclic structures formed during polymerization [19] [20]. The remaining 52% consists of six-membered cyclic structures resulting from alternative cyclization pathways [19] [20]. This cyclization behavior significantly influences the final network properties and crosslink density of the cured resin [20] [12].

Gelation kinetics follow classical percolation theory, with the gel point occurring at conversions between 20 and 30% depending on reaction temperature and initiator concentration [12] [18]. The crosslinking density continues to increase post-gelation, reaching maximum values at conversions of 80-90% [12] [11]. Dynamic mechanical analysis reveals that the storage modulus increases by three to four orders of magnitude during the transition from liquid to gel to glassy network [12].

The network structure exhibits heterogeneous characteristics with regions of high and low crosslink density, attributed to the competing reactions of intermolecular crosslinking and intramolecular cyclization [12] [20]. This heterogeneity influences the mechanical properties and thermal stability of the final thermosetting resin [12] [11].

Inhibitor Effects on Polymerization Kinetics

Polymerization inhibition of diallyl chlorendate systems demonstrates sensitivity to various chemical species, with oxygen representing the most significant inhibitor in radical polymerization processes [21] [22] [23]. Oxygen inhibition occurs through rapid reaction with carbon-centered radicals to form peroxy radicals, which exhibit low reactivity toward vinyl addition but high efficiency in chain termination [21] [23].

The dissolved oxygen concentration in diallyl chlorendate monomers typically ranges from 10^-3 to 10^-2 molar, creating substantial inhibition periods before polymerization initiation [22] [23]. Effective polymerization requires reduction of oxygen concentration to approximately 4×10^-6 molar or below, necessitating inert atmosphere conditions or oxygen scavenging additives [22] [23].

Phenolic inhibitors, including 2,6-dinitro-para-cresol and tertiary butylated phenols, demonstrate effectiveness in preventing premature polymerization during storage [21] . These compounds function through hydrogen atom donation to propagating radicals, forming stable phenoxy radicals that terminate chain growth [21] [25]. The inhibitor efficiency depends on the bond dissociation energy of the phenolic hydroxyl group and the stability of the resulting phenoxy radical [21].

Inhibitor TypeConcentration (ppm)Inhibition Period (hours)MechanismTemperature Stability
Hydroquinone100-5008-12Radical scavengingUp to 80°C
2,6-Dinitro-para-cresol50-20012-18Hydrogen donationUp to 120°C
Phenothiazine25-10015-24Radical trappingUp to 100°C
Oxygen1000-8000VariablePeroxy radical formationAll temperatures

Nitroxide compounds, particularly 2,2,6,6-tetramethyl-4-piperidone nitroxide derivatives, exhibit exceptional inhibition efficiency even in oxygen-free environments [21] [26]. These stable radicals function through reversible termination mechanisms, allowing for controlled polymerization when thermal or photochemical activation overcomes the inhibition effect [21] [26].

Diallyl chlorendate (DAC) is an unsaturated, halogen-rich di-ester capable of covalent incorporation into polyesters and vinyl-ester matrices. When its allylic double bonds are co-polymerised with tetramethyl bis-(diallyl-phosphonate) or structurally related tetraphosphonates, dual‐mode (Cl/P) flame retardancy is obtained. Calorimetric studies show a 43% reduction in total heat release relative to DAC-only networks, attributed to gaseous PO∙ radical quenching combined with condensed-phase char promotion by DAC’s chlorine-induced cross-linking [1]. For injection-moulded sheets (3 mm) the UL-94 V-0 rating is reached at a total halogen + phosphorus level of 8 wt %. Importantly, tensile modulus is unaffected (< 3% change) because the phosphonate adduct participates in network formation rather than remaining as a plasticising additive.

Matrix Reinforcement Strategies for Composite Materials

DAC’s bicyclic chlorinated core imparts rigidity; when used as a reactive diluent (15–25 phr) in low-profile unsaturated polyesters, viscosity falls from 820 to 530 mPa s (25 °C) facilitating high fibre-volume infusion. After BPO curing, DMA shows storage modulus 3.2 GPa at 50 °C, exceeding the neat matrix by 18% as the bulky chlorendate ring limits segmental mobility. Ageing at 250 °C for 1 h yields weight loss < 0.4% and < 8% loss in interlaminar shear strength, confirming thermo-oxidative robustness desirable for electric-propulsion structural parts [3].

Surface Modification Techniques for Textile Coatings

DAC can be converted to isocyanate-terminated pre-polymers that UV-cure on cellulosic or nylon blends. A one-step spray application of 30 wt % aqueous dispersion (pH 7) followed by 365 nm irradiation (0.9 J cm⁻²) forms a nanometric (≈ 550 nm) flame-retardant skin. Compared with phosphate-only systems, the Cl-rich DAC layer improves LOI from 28% to 36% while preserving handle (< 5% increase in bending rigidity). Hydrolysis of residual allyl groups during laundering is mitigated via carbamate cross-links; after 50 ISO 105-C10 cycles fabrics still pass NFPA 701 flame spread [5].

Dielectric Property Enhancement in Electronic Encapsulants

Halogenated esters frequently raise permittivity; however DAC’s rigid cage restricts dipolar relaxation. Epoxy micro-electronics potting resin modified with DAC shows εʹ decrease of 0.3 units versus brominated analogues while boosting arc-track resistance (CTI > 600 V). TGA-MS identifies HCl evolution initiating at 365 °C which reacts with alumina trihydrate filler to yield AlCl₃ and water; the endothermic dehydration supplies additional heat-sink capacity during thermal runaway events in SiC-modules. Partial discharge inception voltage rises by 28% owing to lowered charge mobility in the densely cross-linked DAC domain [8].

High-Temperature Stability in Aerospace Composites

DAC participates in addition-type imide networks (norbornene end-capped bismaleimides) processed by resin-transfer moulding at 220 °C, giving void-free carbon prepregs. Thermo-oxidative weight loss after 1000 h / 260 °C is below 1%, outperforming phenolic-novolac control (3.8%). FAA flame-penetration testing on 3 mm laminates records a 32 s > 2 000 °C burn-through time, exceeding current aircraft cargo‐liner requirements (15 s). Post-flame compression-after-impact (CAI) at 150 °C retains 81% of baseline, attributed to DAC-derived aromatic-chloride cross-links that resist scission [9] [10].

Comparative Performance Matrix

PropertyNeat UPRDAC-UPRDAC + PDAC-EpoxyDAC-BMI
LOI (%)2227322934
Peak HRR (kW m⁻²)680520370410355
εʹ @ 1 MHz3.463.153.28
Tg (DMA, °C)142168165192287
Char @ 700 °C (wt %)1120362538

UPR = unsaturated polyester; P = phosphorus tetraphosphonate; BMI = bismaleimide

XLogP3

4

Hydrogen Bond Acceptor Count

4

Exact Mass

467.883725 g/mol

Monoisotopic Mass

465.886675 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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